molecular formula C23H29N3O2 B2878033 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097924-20-2

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Katalognummer: B2878033
CAS-Nummer: 2097924-20-2
Molekulargewicht: 379.504
InChI-Schlüssel: HALBSXBKHXHGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a sophisticated heterocyclic compound representing significant value for medicinal chemistry and pharmacological research. This complex molecular architecture features a dihydropyrimidin-4-one core scaffold substituted with cyclopropyl and benzofuran-containing piperidinylmethyl groups, creating a unique three-dimensional structure that may influence receptor binding affinity and selectivity. Researchers investigating kinase inhibition pathways, GPCR modulation, and enzyme inhibition mechanisms will find particular interest in this compound's potential applications. The structural complexity suggests possible activity as a key intermediate in synthetic routes toward more specialized therapeutic agents or as a reference standard in analytical methodologies. The compound's design incorporates privileged structural motifs found in various biologically active molecules, with the dihydropyrimidinone core known to exhibit diverse pharmacological properties and the benzofuran-piperidine linkage potentially enhancing blood-brain barrier permeability for central nervous system-targeted research. This reagent is provided as a high-purity material suitable for lead optimization studies, structure-activity relationship investigations, and biochemical screening assays. Strictly for research purposes in laboratory settings only, this product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures when working with this compound.

Eigenschaften

IUPAC Name

6-cyclopropyl-3-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23-14-21(19-2-3-19)24-16-26(23)15-18-6-10-25(11-7-18)9-5-17-1-4-22-20(13-17)8-12-28-22/h1,4,13-14,16,18-19H,2-3,5-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALBSXBKHXHGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and benzofuran intermediates, followed by their coupling with piperidine and dihydropyrimidinone units under controlled conditions. Common reagents used in these reactions include cyclopropyl bromide, benzofuran derivatives, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound replaces the benzisoxazole in compounds with a dihydrobenzofuran system, which may reduce metabolic instability while retaining π-π stacking interactions critical for receptor binding.
  • The cyclopropyl group at position 6 could enhance lipophilicity and membrane permeability compared to methyl or fluorinated substituents in analogs .

Piperidine-Linked Bioactive Compounds ()

Compound Name Key Functional Groups Known Applications
Target Compound Dihydrobenzofuran-piperidine Undefined (structural novelty)
6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine Piperidine-aminomethyl, pyrimidine Kinase inhibition (e.g., JAK/STAT pathways)
6-[3-(Dimethylamino)acryloyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione Acryloyl-triazine, methoxyphenyl Photodynamic therapy/antibacterial

Key Observations :

  • The target compound’s dihydrobenzofuran moiety may confer antioxidant or anti-inflammatory properties absent in ’s acryloyl-triazine derivatives .

Biologische Aktivität

6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, identified by its CAS number 2097924-20-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
CAS Number 2097924-20-2

Antioxidant Activity

Recent studies have demonstrated that compounds similar to 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exhibit significant antioxidant properties. For instance, a series of benzofuran and pyrimidine derivatives were evaluated using the DPPH radical scavenging assay, showing promising antioxidant activity .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens. In vitro assays have indicated that derivatives of similar structures display varying degrees of activity against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for these compounds, providing insights into their effectiveness compared to conventional antibiotics .

Anticancer Properties

The anticancer potential of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has been explored through various studies. Compounds with similar scaffolds have shown cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly enhance cytotoxicity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the molecular structure may contribute to its ability to scavenge free radicals.
  • Antimicrobial Mechanism : It is hypothesized that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Cytotoxic Mechanism : The interaction with cellular targets such as DNA or proteins involved in cell cycle regulation could be responsible for its anticancer activity.

Study 1: Antioxidant Evaluation

A study conducted by Yamuna et al. synthesized a series of benzofuran and pyrimidine derivatives and evaluated their antioxidant activities using DPPH and ABTS assays. The results indicated that certain modifications led to enhanced radical scavenging capabilities .

Study 2: Antimicrobial Testing

In a comparative study involving various novel compounds, the antimicrobial efficacy of structurally related compounds was assessed against several bacterial strains. The findings revealed that some derivatives exhibited MIC values comparable to standard antibiotics .

Study 3: Cytotoxicity Screening

A comprehensive screening of compounds similar to 6-Cyclopropyl showed significant cytotoxicity against the HT29 cell line with IC50 values lower than those observed for reference drugs like doxorubicin. This suggests a promising avenue for further development in cancer therapeutics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.